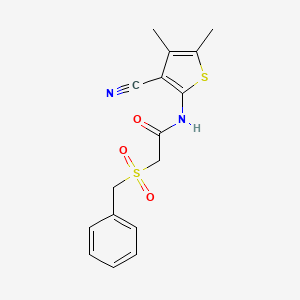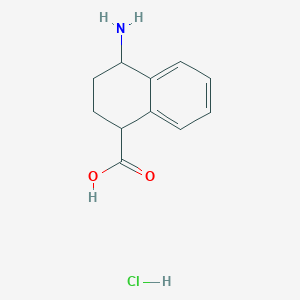![molecular formula C20H20N4O3S3 B2439454 4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361158-85-2](/img/structure/B2439454.png)
4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, a diethylsulfamoyl group, and a thiazolobenzothiazole group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The compound’s structure suggests it might have interesting electronic properties. The thiazolobenzothiazole group is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
Compounds including N-substituted imidazolylbenzamides or benzene-sulfonamides have shown cardiac electrophysiological activity comparable to potent selective class III agents like sematilide, suggesting potential applications in treating cardiac arrhythmias. The 1H-imidazol-1-yl moiety is identified as a viable replacement for the methylsulfonylamino group, indicating a pathway for developing new class III electrophysiological activity drugs (Morgan et al., 1990).
Syntheses and Biological Activity of Aminomethyl Oxadiazolin-Thiones
The synthesis of 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones has been explored, showcasing the structural and biological activity potential of these compounds. This research highlights the possibility of utilizing these compounds for developing new therapeutics, given their screened biological activity (Havaldar & Khatri, 2006).
Pro-Apoptotic Indapamide Derivatives as Anticancer Agents
Research into indapamide derivatives has yielded compounds with significant proapoptotic activity on melanoma cell lines, with one compound showing high potency in inhibiting melanoma cancer cell growth. These findings open the door to new cancer treatments, specifically targeting melanoma, by modulating the apoptotic pathways in cancer cells (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action in Thiadiazoles
The synthesis of N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides and their testing for antimicrobial and antifungal activities have shown promise, with certain compounds exhibiting high antimicrobial activity. This research suggests these compounds could be further studied for their potential as antimicrobial and antifungal agents, offering a new avenue for drug development (Sych et al., 2019).
Human Carbonic Anhydrases Inhibition for Therapeutic Applications
Studies on the inhibition of human carbonic anhydrase isoforms by novel compounds have shown potential therapeutic applications, including the treatment of conditions associated with dysregulated carbonic anhydrase activity. This line of research contributes to our understanding of how modifying the activity of carbonic anhydrases can be harnessed for therapeutic benefits (Distinto et al., 2019).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S3/c1-4-24(5-2)30(26,27)14-8-6-13(7-9-14)19(25)23-20-22-16-11-10-15-17(18(16)29-20)28-12(3)21-15/h6-11H,4-5H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKJRVGRXZMULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

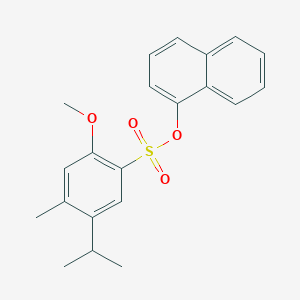
![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)
![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2439374.png)
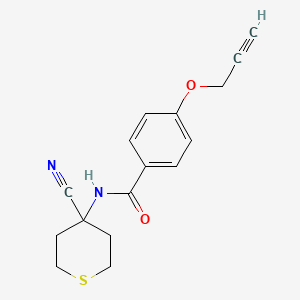

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)
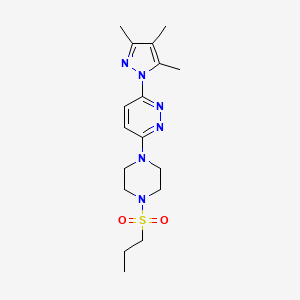
![N~4~-(4-fluorobenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2439385.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2439387.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid](/img/structure/B2439388.png)
![N-methyl-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2439389.png)
